

Finafloxacin Demonstrates Non-inferiority to Ciprofloxacin in Treating Complicated Urinary Tract Infections

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Compound of Interest

Compound Name: ICAAc

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A Phase 2, randomized clinical trial presented at the 2015 Interscience Conference on Antimicrobial Agents and Chemotherapy (ICAAC) and the International Congress of Chemotherapy and Infection (ICC) showed that the novel fluoroquinolone antibiotic, finafloxacin, was as effective as ciprofloxacin in treating adult patients with complicated urinary tract infections (cUTIs) or pyelonephritis.[1] The study highlights finafloxacin's efficacy, particularly in the acidic environment of urine, offering a potential new therapeutic option for these common and often difficult-to-treat infections.

Comparative Clinical Trial Data

The clinical trial enrolled 226 patients who were randomly assigned to one of three treatment groups: a 5-day or 10-day course of finafloxacin, or a 10-day course of ciprofloxacin.[1] The primary endpoint was the clinical and microbiological test of cure, which was assessed on day 17.

Treatment Group	Dosage	Number of Patients	Clinical and Microbiological Cure Rate (Day 17)
Finafloxacin (5-day)	800 mg IV or oral, once daily	Not specified in abstract	70%
Finafloxacin (10-day)	800 mg IV or oral, once daily	Not specified in abstract	68%
Ciprofloxacin (10-day)	400 mg IV or 500 mg oral, twice daily	Not specified in abstract	57%

Experimental Protocol

Study Design: This was a Phase 2, randomized, multicenter clinical trial.

Patient Population: Adult patients diagnosed with complicated urinary tract infections (cUTIs) or pyelonephritis.

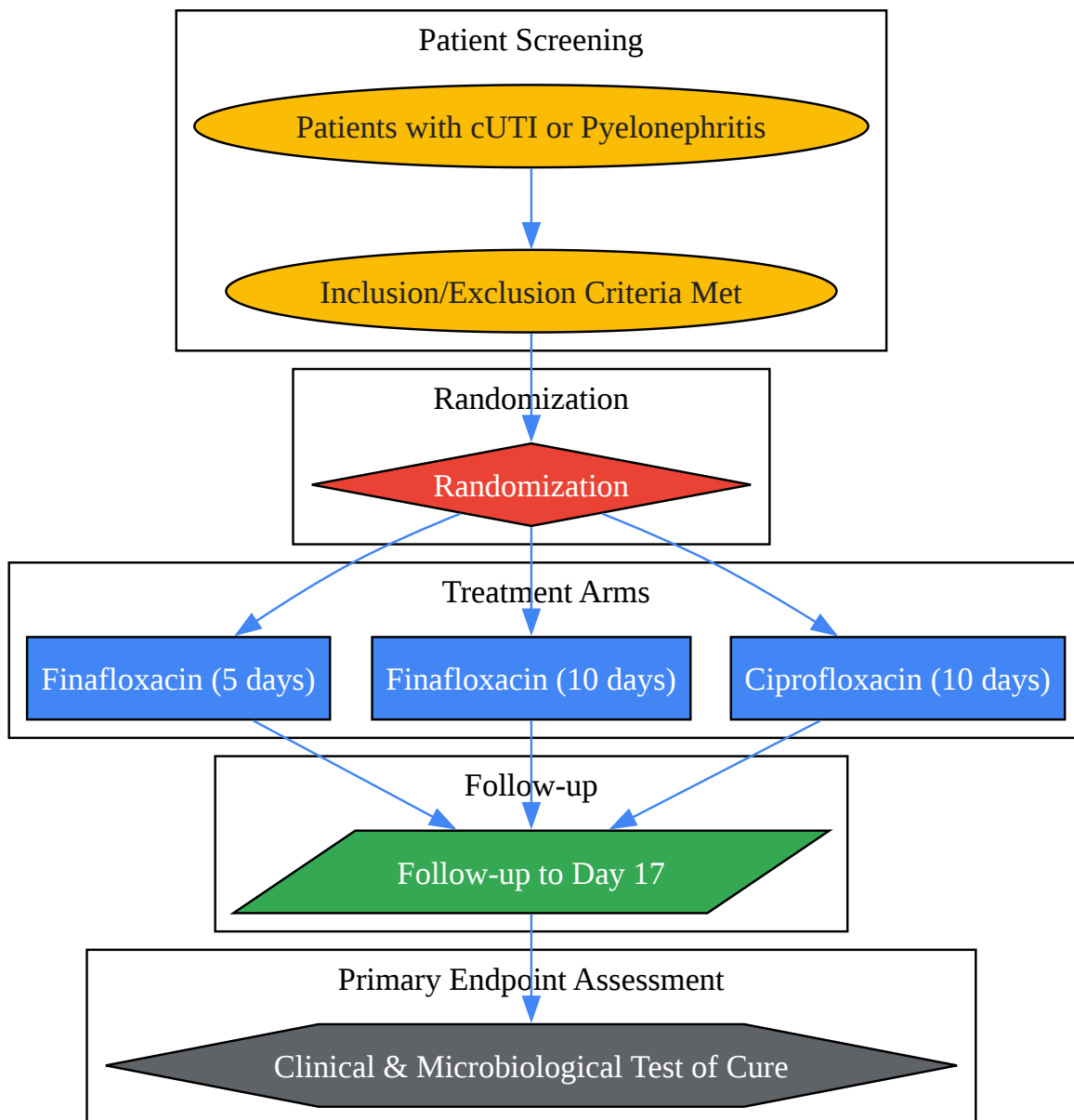
Randomization and Blinding: The abstract does not specify the blinding methodology. Patients were randomized to one of three treatment arms.

Interventions:

- **Finafloxacin Groups:** Patients received either a 5-day or a 10-day course of finafloxacin, administered as 800 mg once daily, with the option for intravenous or oral administration.^[1]
- **Ciprofloxacin Group:** Patients received a 10-day course of ciprofloxacin, administered as 400 mg intravenously or 500 mg orally, twice daily.^[1]

Primary Endpoint: The primary efficacy endpoint was the clinical and microbiological test of cure, assessed on day 17 of the study.^[1] A key characteristic of finafloxacin noted in the presentation is that its antimicrobial activity is not diminished by acidic urine pH, a factor that can affect the efficacy of other fluoroquinolones.^[1]

Clinical Trial Workflow



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Caption: Phase 2 Clinical Trial Workflow for Finafloxacin vs. Ciprofloxacin.

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References

- 1. ICAAC/ICC 2015 - PMC [pmc.ncbi.nlm.nih.gov]
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